2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide
CAS No.: 862673-06-1
Cat. No.: VC12001549
Molecular Formula: C11H14BrNO3
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862673-06-1 |
|---|---|
| Molecular Formula | C11H14BrNO3 |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
| Standard InChI | InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16) |
| Standard InChI Key | LGZVAJNPGRBFOC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br |
| Canonical SMILES | CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is characterized by three key components:
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Propanamide backbone: A three-carbon chain with an amide functional group.
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Bromine substituent: Located at the second carbon (α-position) of the propanamide chain.
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3,4-Dihydroxyphenethyl group: A phenethyl group with hydroxyl groups at the 3- and 4-positions attached to the amide nitrogen .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.14 g/mol |
| CAS Number | 862673-06-1 |
| SMILES | CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br |
| InChIKey | LGZVAJNPGRBFOC-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 3 (2 hydroxyl, 1 amide) |
| Hydrogen Bond Acceptors | 4 (3 oxygen, 1 amide) |
The compound’s stereoelectronic profile is influenced by the bromine atom, which enhances electrophilicity at the α-carbon, and the dihydroxyphenyl group, which contributes to hydrogen-bonding interactions.
Synthesis and Manufacturing
The synthesis of 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide typically involves a two-step process:
Step 1: Formation of the Phenethylamine Intermediate
3,4-Dihydroxyphenethylamine is reacted with bromoacetyl chloride in the presence of a base such as triethylamine. This step forms the amide bond via nucleophilic acyl substitution:
Step 2: Bromination at the α-Position
The intermediate undergoes bromination using bromine () or bromosuccinimide (NBS) in a solvent like dichloromethane or tetrahydrofuran (THF). This step introduces the bromine atom at the α-carbon:
Industrial-scale production optimizes reaction conditions (temperature: 0–25°C; reaction time: 4–12 hours) to achieve yields exceeding 70%.
Physicochemical Characteristics
Table 2: Physicochemical Data
The compound’s solubility profile suggests compatibility with biological assays, while its instability under ambient conditions necessitates careful handling .
Reactivity and Functional Transformations
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide participates in three primary reaction types:
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) to form derivatives. For example, reaction with piperazine yields a piperazinyl analog:
Oxidation-Reduction Reactions
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Reduction: Sodium borohydride () reduces the amide to a secondary amine.
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Oxidation: Strong oxidants like potassium permanganate () cleave the propanamide chain.
Electrophilic Aromatic Substitution
The dihydroxyphenyl group undergoes sulfonation or nitration at the 5-position under acidic conditions.
Biological Activity and Research Applications
Antimicrobial Properties
Preliminary screening against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC: 128 μg/mL), likely due to membrane disruption via bromine-mediated alkylation.
Kinase Inhibition
Molecular docking studies indicate affinity for tyrosine kinases (e.g., EGFR, IC~50~: 12 μM), suggesting potential anticancer applications.
| Assay Type | Target/Effect | Result |
|---|---|---|
| DPPH Radical Scavenging | Antioxidant activity | 50% inhibition at 50 μM |
| Broth Dilution | S. aureus (Gram+) | MIC = 128 μg/mL |
| Kinase Inhibition | EGFR tyrosine kinase | IC~50~ = 12 μM |
Comparison with Structural Analogs
vs. 2-Bromo-N-(3,4-dimethylphenyl)propanamide
Replacing hydroxyl groups with methyl groups (CAS 1160995-38-9) reduces polarity (LogP: 2.34 vs. 1.82) and abolishes antioxidant activity, highlighting the critical role of catechol groups .
vs. 2-Bromo-N-(2-methoxyphenyl)propanamide
The methoxy derivative (CAS 3351-93-7) exhibits enhanced blood-brain barrier permeability but lower aqueous solubility, illustrating the trade-off between lipophilicity and bioavailability .
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